

Scale-Up Synthesis and Process Optimization of N-[3-(4-Aminophenoxy)phenyl]acetamide

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Compound of Interest

Compound Name: N-[3-(4-Aminophenoxy)phenyl]acetamide
CAS No.: 383127-03-5
Cat. No.: B1342009

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Application Note: Process Chemistry & Scale-Up Protocols Target Audience: Researchers, Process Chemists, and Drug Development Professionals

Introduction & Mechanistic Rationale

N-[3-(4-Aminophenoxy)phenyl]acetamide (CAS: 383127-03-5) is a highly versatile asymmetric diamine derivative, widely utilized as a precursor in the synthesis of high-performance polyimides, polyamides, and advanced pharmaceutical APIs[1]. The molecule features an ether linkage bridging two phenyl rings, with orthogonally reactive acetamide and amino groups.

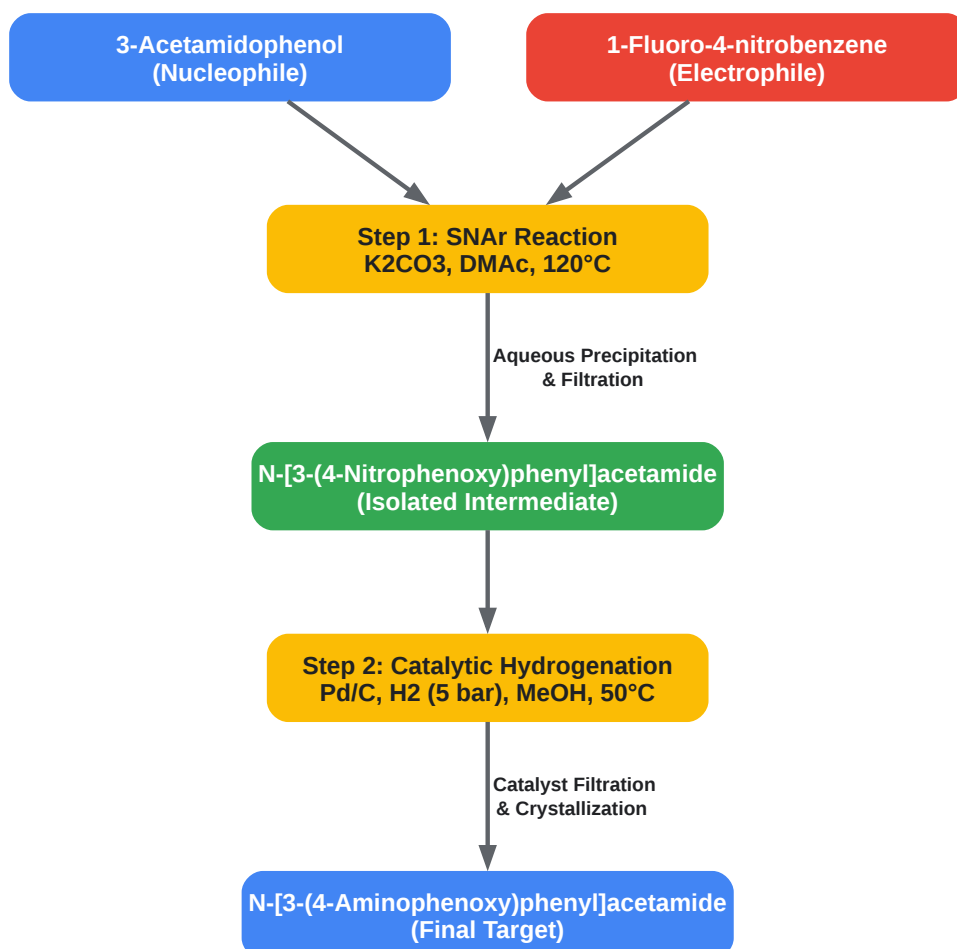
To achieve a scalable, high-purity synthesis, a two-step sequence is employed: a Nucleophilic Aromatic Substitution (SNAr) followed by Catalytic Hydrogenation.

- Causality of Step 1 (SNAr): The synthesis of diaryl ethers frequently relies on SNAr[2]. We select 1-fluoro-4-nitrobenzene over its chloro-analog. While fluorine is a poor leaving group in standard aliphatic SN2 reactions, its extreme electronegativity strongly polarizes the C-F

bond, making the ipso-carbon highly electrophilic and exceptionally susceptible to nucleophilic attack[3]. The para-nitro group provides essential resonance stabilization for the transient Meisenheimer complex. Potassium carbonate (K_2CO_3) is chosen as the base; it is sufficiently basic to quantitatively deprotonate 3-acetamidophenol but mild enough to prevent the unwanted hydrolysis of the acetamide moiety.

- Causality of Step 2 (Hydrogenation): The reduction of the nitro intermediate to an amine is achieved via Palladium on Carbon (Pd/C) catalyzed hydrogenation. This method is the industry standard for scale-up due to its near-perfect atom economy[4]. Unlike dissolving metal reductions (e.g., Fe/HCl or Zn/AcOH) which generate massive quantities of heavy metal sludge, Pd/C hydrogenation yields water as the sole stoichiometric byproduct, ensuring pharmaceutical-grade purity[5].

Process Workflow



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Figure 1: Two-step synthetic workflow for **N-[3-(4-Aminophenoxy)phenyl]acetamide** production.

Experimental Protocols (1 kg Scale)

Step 1: Nucleophilic Aromatic Substitution (S_NAr)

Objective: Synthesis of N-[3-(4-Nitrophenoxy)phenyl]acetamide.

- **Reactor Preparation:** Charge a 20 L jacketed glass reactor equipped with a mechanical stirrer and an internal temperature probe with 5.0 L of anhydrous N,N-Dimethylacetamide (DMAc).
- **Reagent Addition:** Add 1.00 kg (6.62 mol) of 3-acetamidophenol, followed by 1.37 kg (9.93 mol, 1.5 eq) of finely milled anhydrous K₂CO₃.
- **Phenoxide Formation:** Heat the suspension to 80 °C and stir for 30 minutes. The mixture will darken slightly as the phenoxide ion forms.
- **Electrophile Addition:** Slowly dose 0.98 kg (6.95 mol, 1.05 eq) of 1-fluoro-4-nitrobenzene into the reactor over 1 hour.
 - **Causality Note:** The S_NAr reaction is highly exothermic. Controlled addition ensures the internal temperature does not exceed the 120 °C target, preventing solvent degradation and tar formation.
- **Reaction Maturation:** Maintain the reaction at 120 °C for 4 hours.
- **Workup & Precipitation:** Cool the mixture to 40 °C. Slowly pump the reaction mass into a secondary 50 L vessel containing 25 L of rapidly stirred, chilled deionized water (5 °C).
- **Filtration:** Filter the resulting bright yellow precipitate. Wash the filter cake with 3 x 5 L of DI water to remove residual K₂CO₃, KF salts, and DMAc. Dry under vacuum at 60 °C to a constant weight.

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Self-Validating System Check: The workup protocol is intrinsically self-purifying. Unreacted 1-fluoro-4-nitrobenzene and solvent remain soluble in the aqueous phase, while the highly hydrophobic nitro-intermediate quantitatively precipitates. If the pH of the final wash water is >7, residual base remains, which will poison the Pd/C catalyst in Step 2. Wash until pH is neutral.

Step 2: Catalytic Hydrogenation

Objective: Reduction to **N-[3-(4-Aminophenoxy)phenyl]acetamide**.

- Reactor Setup: Charge a 10 L stainless steel pressure reactor (autoclave) with 1.50 kg of the dried intermediate from Step 1 and 7.5 L of Methanol.
- Catalyst Loading: Carefully add 75 g of 5% Pd/C (50% water-wet).
 - Safety & Causality Note: Dry Pd/C is highly pyrophoric and can spontaneously ignite methanol vapors[6]. Using water-wet catalyst entirely mitigates this risk while maintaining catalytic activity[7].
- Inerting: Seal the reactor. Purge the headspace 3 times with Nitrogen (3 bar) to displace all oxygen, followed by 3 purges with Hydrogen gas.
- Hydrogenation: Pressurize the reactor to 5 bar with H₂ and heat the jacket to 50 °C. Set the agitator to 800 RPM to ensure maximum gas-liquid mass transfer.
- Reaction Monitoring: Stir for 6 hours.
 - Self-Validating System Check: The reaction acts as a closed-loop validation system. The stoichiometric consumption of H₂ gas directly correlates with nitro group reduction. When the pressure gauge stabilizes and hydrogen mass flow drops to zero, the reaction has reached thermodynamic completion.

- Filtration: Cool to 20 °C and purge the reactor with Nitrogen. Filter the mixture through a Celite pad to remove the Pd/C catalyst. Warning: Keep the filter cake wet with solvent at all times to prevent spontaneous combustion of the spent catalyst[7].
- Isolation: Concentrate the filtrate under reduced pressure to 20% of its original volume. Add 2 L of cold water to induce crystallization. Filter, wash with cold ethanol, and dry under vacuum at 50 °C.

Quantitative Data & Analytical Validation

To ensure the reproducibility and scalability of the process, performance metrics were tracked across three distinct scales. The data demonstrates that the reaction efficiency remains stable during scale-up.

Table 1: Scale-Up Performance Metrics

Scale	Step 1 Yield (%)	Step 2 Yield (%)	Overall Purity (HPLC)	Reaction Time (Step 1 / Step 2)
10 g	96.5	98.2	>99.5%	2.0 h / 1.5 h
100 g	95.0	97.5	>99.2%	3.0 h / 3.0 h
1.0 kg	92.8	95.4	>99.0%	4.0 h / 6.0 h

Table 2: Quality Control & Analytical Validation Parameters

Analytical Method	Target Observation	Validation Purpose
HPLC (UV 254 nm)	Single dominant peak	Confirms >99% purity and complete absence of the toxic hydroxylamine intermediate.
¹ H NMR (DMSO-d ₆)	Singlet at ~10.0 ppm (-NHCO)	Confirms the acetamide protecting group survived the basic S _N Ar conditions.
¹ H NMR (DMSO-d ₆)	Broad singlet at ~5.0 ppm (-NH ₂)	Confirms the complete reduction of the nitro group to the primary amine.
Melting Point	145 - 147 °C	Verifies crystalline purity against established literature standards.

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